molecular formula C23H25ClFN5O3 B1202280 5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide

5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide

Cat. No. B1202280
M. Wt: 473.9 g/mol
InChI Key: NRYUZDWKDIXETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide is a member of piperazines.

Scientific Research Applications

Antimicrobial Activities

Compounds containing the 1,3,4-oxadiazole moiety, similar to the one in the queried compound, have been investigated for their antimicrobial properties. For instance, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3,4-oxadiazole nucleus have shown antimicrobial activities against various microorganisms, with some demonstrating good to moderate effects (Başoğlu et al., 2013). Another study synthesized a series of 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, which displayed significant antibacterial and antifungal activity (Sharma et al., 2014).

Analgesic and Anti-inflammatory Activities

Derivatives of 1,3,4-oxadiazole have also been evaluated for their potential in analgesic and anti-inflammatory applications. A study investigating 2,5-disubstituted 1,3,4-oxadiazole derivatives found some compounds to exhibit potent analgesic and anti-inflammatory activities, suggesting the therapeutic potential of these structures in pain and inflammation management (Dewangan et al., 2015).

Serotonin Receptor Interaction

The queried compound, being structurally related to certain piperazine derivatives, may have implications in serotonin receptor interactions. A compound with a similar structure, WAY-100635, has shown to be a potent and selective 5-HT1A receptor antagonist, suggesting potential applications in neurological and psychiatric disorders (Craven et al., 1994).

properties

Product Name

5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide

Molecular Formula

C23H25ClFN5O3

Molecular Weight

473.9 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C23H25ClFN5O3/c1-32-17-7-5-16(6-8-17)30-13-11-29(12-14-30)10-9-26-22(31)23-28-27-21(33-23)15-18-19(24)3-2-4-20(18)25/h2-8H,9-15H2,1H3,(H,26,31)

InChI Key

NRYUZDWKDIXETJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=NN=C(O3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide
Reactant of Route 4
5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide
Reactant of Route 5
5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide
Reactant of Route 6
5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide

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